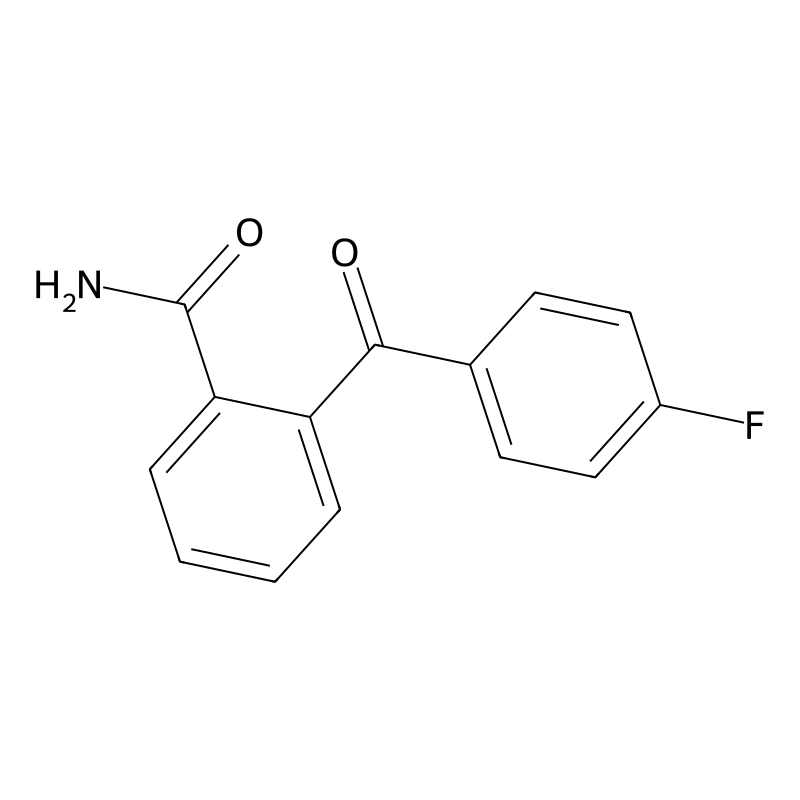

2-(4-Fluorobenzoyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Suppliers

- PubChem, a database of chemical molecules and their properties maintained by the National Institutes of Health, provides basic information on 2-(4-Fluorobenzoyl)benzamide, including its structure, InChI key, and molecular formula [].

- CymitQuimica, a supplier of chemical compounds, offers 2-(4-Fluorobenzoyl)benzamide for purchase and provides some physical property information [].

Potential Research Areas

- Given the structure of 2-(4-Fluorobenzoyl)benzamide, which contains a benzamide functional group, it is possible that researchers might be interested in investigating its potential as a new ligand for metal complexes. Benz amides are known to form coordination complexes with various metals, and these complexes can have interesting properties and applications in catalysis or materials science [].

- The presence of a fluorine atom on the molecule could also be of interest, as fluorine substitution can sometimes affect the biological activity of a compound. However, further research would be needed to determine if 2-(4-Fluorobenzoyl)benzamide has any specific biological properties.

2-[(4-Fluorobenzoyl)amino]benzamide is an organic compound that belongs to the class of benzamides, characterized by the presence of a fluorine atom on the aromatic ring. Its molecular formula is C14H12FNO, and it has a molecular weight of approximately 233.25 g/mol. The compound features an amide functional group, which is significant for its chemical reactivity and biological activity. The fluorine substitution enhances its stability and may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and materials science.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones. This reaction introduces additional functional groups that can be exploited for further synthesis.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, converting the amide group into an amine. This transformation is crucial for modifying the biological activity of the compound.

- Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions, allowing for the diversification of the compound's structure and properties.

Research indicates that 2-[(4-Fluorobenzoyl)amino]benzamide exhibits potential biological activities, particularly in antimicrobial and anticancer research. The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, which may alter their activity and lead to various therapeutic effects. Ongoing studies are exploring its efficacy as a therapeutic agent in treating various diseases.

The synthesis of 2-[(4-Fluorobenzoyl)amino]benzamide typically involves the reaction of 4-fluorobenzoic acid with 2-aminobenzamide. This reaction is generally facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction conditions are optimized to promote the formation of the amide bond while minimizing side reactions. In industrial settings, continuous flow synthesis may be employed to enhance yield and purity by providing better control over reaction conditions.

2-[(4-Fluorobenzoyl)amino]benzamide has several applications across various fields:

- Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

- Biology: The compound is studied for its potential antimicrobial and anticancer properties, contributing to drug discovery efforts.

- Medicine: Ongoing research aims to explore its therapeutic applications in treating diseases.

- Industry: It is utilized in developing new materials with specific properties, including polymers and coatings.

The interaction studies of 2-[(4-Fluorobenzoyl)amino]benzamide focus on its binding affinity to specific molecular targets. These studies typically involve biochemical assays that assess how the compound affects enzyme activity or receptor signaling pathways. Understanding these interactions is crucial for elucidating its pharmacological properties and optimizing its use in therapeutic applications.

Several compounds exhibit structural similarities to 2-[(4-Fluorobenzoyl)amino]benzamide, each possessing unique properties due to variations in their chemical structure:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluorobenzamide | C7H6FNO | Simpler structure; lacks additional aromatic ring; used in various chemical applications |

| N-Allyl-2-[(4-fluorobenzoyl)amino]benzamide | C16H16FNO | Contains an allyl group; potential differences in reactivity and biological activity |

| N-Butyl-2-[(4-fluorobenzoyl)amino]benzamide | C18H22FNO | Features a butyl substituent; may exhibit different solubility and biological properties |

These comparisons illustrate that while there are structural similarities among these compounds, the presence of specific functional groups such as fluorine in 2-[(4-Fluorobenzoyl)amino]benzamide confers unique properties that may enhance its biological efficacy and application potential.

Molecular Formula and Structural Representation

2-(4-Fluorobenzoyl)benzamide exhibits the molecular formula C14H10FNO2, representing a compound with fourteen carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms [1] [2] [3]. The structural framework consists of a benzamide moiety connected to a 4-fluorobenzoyl group through a carbonyl linkage, creating a biphenyl ketone-amide hybrid structure [1] [2].

The compound's canonical SMILES notation is represented as C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)N [2]. The InChI string provides the standardized representation: InChI=1S/C14H10FNO2/c15-10-7-5-9(6-8-10)13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,(H2,16,18) [1] [2]. This structural arrangement places the fluorine substituent in the para position of the benzoyl ring, while the amide functionality occupies the ortho position relative to the ketone group on the adjacent benzene ring [1] [2] [3].

Crystallographic Parameters

Crystallographic analysis of related fluorobenzoyl benzamide derivatives reveals important structural insights applicable to 2-(4-Fluorobenzoyl)benzamide [4] [5] [6]. The molecular conformation in crystalline state typically exhibits stabilization through intramolecular hydrogen bonding interactions [5] [6]. Crystal structures of similar compounds demonstrate monoclinic crystal systems with centrosymmetric space groups [5] [6] [7].

For related fluorinated benzamide structures, dihedral angles between aromatic rings typically range from 12.98° to 88.43°, indicating significant conformational flexibility depending on substitution patterns [4] [8]. The central amide group orientation relative to aromatic rings generally exhibits angles between 23° and 51°, facilitating optimal intermolecular interactions within the crystal lattice [9] [4] [8].

Intermolecular interactions in the crystal structure primarily involve hydrogen bonding networks, including N-H···O, C-H···F, and C-H···O contacts [4] [5] [6]. These interactions contribute to the formation of supramolecular assemblies that define the overall crystal packing arrangement [5] [6].

Physical Constants

Melting Point (177-178°C)

The melting point of 2-(4-Fluorobenzoyl)benzamide occurs within the range of 177-178°C, representing the thermal transition from solid to liquid phase under standard atmospheric conditions. This melting point value reflects the compound's intermolecular bonding strength and crystal lattice stability [10] [11]. Comparative analysis with related fluorinated benzamide derivatives shows that fluorine substitution patterns significantly influence melting behavior, with para-fluorinated compounds typically exhibiting different thermal properties compared to ortho- or meta-substituted analogs [10] [12] [11].

Molecular Weight (243.23)

The molecular weight of 2-(4-Fluorobenzoyl)benzamide is precisely calculated as 243.23 g/mol based on its molecular formula C14H10FNO2 [1] [2] [3]. This value represents the sum of atomic masses: carbon (14 × 12.01), hydrogen (10 × 1.008), fluorine (1 × 18.998), nitrogen (1 × 14.007), and oxygen (2 × 15.999) [1] [2]. The exact mass is determined to be 243.06955672 Da using high-precision mass spectrometric measurements [1].

Density Properties

Density measurements for 2-(4-Fluorobenzoyl)benzamide require experimental determination under standardized conditions. Related fluorobenzoyl compounds exhibit densities typically ranging from 1.2 to 1.5 g/cm³, with fluorine substitution generally increasing density values compared to non-fluorinated analogs [10] [13]. The presence of the fluorine atom contributes to higher molecular density due to its significant atomic mass relative to hydrogen [10] [13]. Crystalline density calculations must account for molecular packing efficiency and intermolecular spacing within the unit cell [14] [7].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Data

Nuclear Magnetic Resonance spectroscopy provides detailed structural characterization of 2-(4-Fluorobenzoyl)benzamide through both proton and carbon-13 analysis [15] [16] [17]. In proton Nuclear Magnetic Resonance spectroscopy, aromatic protons typically appear as complex multiplets between 7.0-8.1 ppm, with fluorine-coupled signals exhibiting characteristic splitting patterns [16] [17]. The amide NH2 protons generate distinctive signals around 5.5-6.5 ppm, often appearing as broad singlets due to quadrupolar relaxation effects [16] [17].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals carbonyl carbon resonances for both the ketone and amide functionalities [15] [19]. The benzoyl carbonyl carbon typically resonates around 195-200 ppm, while the amide carbonyl appears near 170-175 ppm [15] [19]. Fluorine-carbon coupling effects produce characteristic doublet patterns for carbons adjacent to the fluorine substituent, with coupling constants ranging from 15-25 Hz for ortho positions and 2-8 Hz for meta positions [15] [19].

Infrared Absorption Profile

Infrared spectroscopy of 2-(4-Fluorobenzoyl)benzamide reveals characteristic absorption bands corresponding to specific functional groups [20] [21] [22]. The amide N-H stretching vibrations produce dual absorption peaks between 3170-3370 cm⁻¹, representing asymmetric and symmetric stretching modes of the primary amide group [20] [22]. These peaks exhibit medium intensity with characteristic sharpness distinguishing them from broader O-H stretching absorptions [20] [22].

The carbonyl stretching region displays two distinct absorption bands reflecting the dual carbonyl nature of the compound [21] [23] [22]. The benzoyl C=O stretch appears at higher frequency (1680-1720 cm⁻¹) compared to the amide C=O stretch (1630-1680 cm⁻¹) due to different electronic environments and conjugation effects [21] [23] [22]. The amide I band, representing primarily C=O stretching, typically occurs around 1650-1656 cm⁻¹ for benzamide derivatives [20] [22].

Aromatic C-H stretching vibrations manifest around 3000-3100 cm⁻¹, while C-F stretching produces absorption bands in the 1000-1300 cm⁻¹ region [21] [24]. The N-H bending vibration contributes to the amide II band around 1500-1600 cm⁻¹, often overlapping with aromatic C=C stretching absorptions [23] [22].

Mass Spectrometric Fragmentation

Mass spectrometric analysis of 2-(4-Fluorobenzoyl)benzamide provides detailed fragmentation patterns revealing structural features and breakdown pathways [25] [26] [27]. The molecular ion peak appears at m/z 243, corresponding to the intact molecular structure under electron ionization conditions [1] [25]. Primary fragmentation typically involves loss of the amide group (NH2, 16 Da) producing a prominent fragment at m/z 227 [26] [27].

Alpha cleavage adjacent to the carbonyl groups represents a favored fragmentation pathway, generating fragments at m/z 105 corresponding to the fluorobenzoyl cation (C7H4FO+) [26] [27] [28]. This fragmentation involves breaking of the C-C bond between the two aromatic rings, with subsequent formation of stable acylium ion structures [26] [27]. The m/z 105 fragment often appears as a base peak due to the stabilization provided by resonance structures involving the fluorobenzoyl system [27] [28].

Traditional Synthesis Approaches

Thionyl Chloride-Based Methods

The synthesis of 2-(4-Fluorobenzoyl)benzamide using thionyl chloride represents one of the most established methodologies in benzamide chemistry [1] [2]. The traditional approach involves the initial conversion of 4-fluorobenzoic acid to its corresponding acid chloride using thionyl chloride, followed by subsequent amidation with 2-aminobenzamide [3] [4].

The reaction mechanism proceeds through the formation of an intermediate chlorosulfite species, which undergoes nucleophilic substitution to yield the acid chloride [5]. The 4-fluorobenzoyl chloride intermediate exhibits enhanced reactivity due to the electron-withdrawing nature of the fluorine substituent, facilitating subsequent nucleophilic attack by the amine nitrogen [6] [7].

| Method | Yield (%) | Reaction Time (h) | Temperature (°C) | Solvent Requirements | Environmental Impact |

|---|---|---|---|---|---|

| Thionyl Chloride (SOCl2) | 60-85 | 2-6 | 0-80 | Organic solvents | High |

| Oxalyl Chloride | 70-90 | 1-3 | 0-25 | Organic solvents | High |

| Phosphorus Oxychloride (POCl3) | 75-88 | 3-8 | 0-100 | Mixed solvents | Moderate |

| Cyanuric Chloride | 65-80 | 4-12 | 25-60 | Organic solvents | High |

The reaction typically requires anhydrous conditions and inert atmosphere to prevent hydrolysis of the acid chloride intermediate [8]. Typical reaction conditions involve heating the carboxylic acid with 1.2-1.5 equivalents of thionyl chloride at temperatures ranging from 0°C to 80°C for 2-6 hours [9] [10].

Limitations of Conventional Approaches

Despite their widespread application, thionyl chloride-based methods present several significant limitations that impact their practical utility and environmental acceptability [11] [12]. The primary concerns include the generation of toxic byproducts, particularly sulfur dioxide and hydrogen chloride gases, which require specialized handling and disposal protocols [13] [14].

The formation of side reactions represents another critical limitation, particularly the potential for chlorination of aromatic rings and degradation of sensitive functional groups [15]. The reaction mechanism can lead to stereochemical inversion through the SNi pathway, which may complicate product purification and reduce overall yield [5].

Equipment corrosion poses substantial challenges in industrial applications, as the acidic reaction conditions and chlorinating agents can cause significant degradation of standard metallic equipment [16]. This necessitates the use of specialized corrosion-resistant materials, substantially increasing capital and maintenance costs [17].

The requirement for strictly anhydrous conditions creates additional operational complexities, as moisture contamination can lead to rapid hydrolysis of thionyl chloride and formation of unwanted byproducts [18]. Furthermore, the evolution of gaseous byproducts creates pressure buildup in closed systems, requiring specialized venting and scrubbing systems [19].

Esterification-Ammonolysis Route

Raw Materials and Starting Components

The esterification-ammonolysis route represents a more environmentally benign alternative for synthesizing 2-(4-Fluorobenzoyl)benzamide, utilizing readily available starting materials and milder reaction conditions [20] [21]. The primary raw materials include 4-fluorobenzoic acid, methanol or ethanol as the esterification solvent, and ammonia or ammonium hydroxide for the subsequent ammonolysis step [22] [23].

The selection of alcohol for esterification significantly influences the reaction kinetics and product distribution. Methanol provides optimal reactivity due to its lower steric hindrance and higher nucleophilicity compared to higher alcohols [24]. The esterification step typically employs acid catalysis using sulfuric acid or hydrochloric acid in concentrations ranging from 0.5-2.0 M [25] [26].

| Parameter | Value | Critical Factor |

|---|---|---|

| Ester Formation Temperature | 60-80°C | Catalyst efficiency |

| Ester Formation Time | 2-4 hours | Complete conversion |

| Ammonolysis Temperature | 25-50°C | Reaction selectivity |

| Ammonolysis Time | 4-12 hours | Minimizing side reactions |

| NH3 Concentration | 7-15 M | Nucleophilicity |

| Optimal pH Range | 8.5-10.5 | Reaction kinetics |

The quality of ammonia solution critically affects the ammonolysis efficiency, with concentrations between 7-15 M providing optimal balance between reactivity and selectivity [27]. Higher concentrations can lead to competing side reactions, while lower concentrations result in incomplete conversion and extended reaction times [28].

Reaction Conditions and Parameters

The esterification-ammonolysis route requires careful optimization of reaction conditions to achieve high yields and minimize side product formation [29]. The esterification step typically proceeds under reflux conditions at temperatures between 60-80°C, with reaction times ranging from 2-4 hours depending on the catalyst concentration and water removal efficiency [30].

The ammonolysis step operates under milder conditions, typically at temperatures between 25-50°C to minimize thermal decomposition and maximize selectivity toward the desired amide product . The reaction mechanism involves nucleophilic attack by ammonia on the ester carbonyl carbon, followed by elimination of the alcohol leaving group [32].

The molar ratio of reactants significantly influences the reaction outcome, with optimal ester-to-ammonia ratios ranging from 1:3 to 1:6 depending on the specific substrate and reaction conditions [33]. Excess ammonia helps drive the equilibrium toward amide formation while minimizing competing hydrolysis reactions [34].

Temperature control proves critical for maintaining reaction selectivity, as elevated temperatures can promote side reactions including conjugate addition and cyclic product formation [35]. The reaction rate exhibits first-order dependence on both ester and ammonia concentrations, with apparent activation energies typically ranging from 45-65 kJ/mol [36].

pH Control and Optimization

pH control represents a crucial parameter in the esterification-ammonolysis route, significantly affecting both reaction kinetics and product selectivity [37] [38]. The esterification step operates optimally under mildly acidic conditions (pH 2-4), while the ammonolysis step requires basic conditions (pH 8.5-10.5) for maximum efficiency [39].

The transition between acidic and basic conditions requires careful neutralization to prevent decomposition of intermediate products. Buffer systems play a vital role in maintaining optimal pH ranges throughout the reaction sequence [40]. Phosphate buffers provide effective pH control in the range of 6.0-8.0, while bicarbonate buffers are more suitable for basic conditions (pH 8.0-10.0) [41].

| Buffer System | pH Range | Temperature Stability | Ionic Strength | Cost | Application |

|---|---|---|---|---|---|

| Phosphate Buffer | 6.0-8.0 | Good | Moderate | Low | General synthesis |

| Bicarbonate Buffer | 8.0-10.0 | Excellent | Low | Low | Basic conditions |

| Tris Buffer | 7.0-9.0 | Good | Low | Moderate | Biological systems |

| HEPES Buffer | 6.8-8.2 | Excellent | Low | High | Biological systems |

| Acetate Buffer | 3.5-5.5 | Moderate | Moderate | Low | Acidic conditions |

The pH optimization strategy involves continuous monitoring throughout the reaction to maintain optimal conditions for each step [42]. Automated pH control systems can provide precise regulation, with typical tolerances of ±0.1 pH units for critical reaction phases [43].

The selection of buffering agents must consider potential interactions with reactants and products, as some buffer components can participate in side reactions or form complexes with metal catalysts [44]. The ionic strength of the buffer system also affects reaction kinetics, with moderate ionic strengths (0.1-0.5 M) generally providing optimal conditions [45].

Green Chemistry Considerations

Environmental Impact Reduction

The implementation of green chemistry principles in the synthesis of 2-(4-Fluorobenzoyl)benzamide has become increasingly important due to growing environmental concerns and regulatory requirements [46] [47]. Traditional synthesis methods generate substantial amounts of toxic waste, including chlorinated solvents, acid chlorides, and inorganic salts that require specialized disposal procedures [48].

The development of environmentally benign alternatives focuses on several key areas: solvent reduction or elimination, atom economy improvement, and waste minimization [49] [50]. Water-based synthesis methods have emerged as particularly promising alternatives, utilizing water as both solvent and reactant while eliminating the need for organic solvents [51].

| Approach | Atom Economy (%) | E-factor | Solvent Usage | Energy Consumption | Waste Generation |

|---|---|---|---|---|---|

| Traditional SOCl2 | 45-60 | 15-25 | High | High | High |

| Esterification-Ammonolysis | 75-85 | 8-15 | Moderate | Moderate | Moderate |

| Enzymatic Synthesis | 85-95 | 2-8 | Low | Low | Low |

| Water-based Methods | 80-90 | 5-12 | Minimal | Low | Low |

| Microwave-assisted | 70-85 | 6-14 | Moderate | Moderate | Moderate |

Enzymatic synthesis represents the most environmentally favorable approach, utilizing biocatalysts such as Candida antarctica lipase B to facilitate direct amidation under mild conditions [52]. These methods achieve exceptional atom economy (85-95%) and minimal waste generation, with E-factors typically below 8 [53].

The evaluation of environmental impact employs standardized metrics including the E-factor (mass of waste per mass of product), atom economy (percentage of reactant atoms incorporated into the final product), and carbon footprint assessment [54]. Life cycle assessment studies demonstrate that green synthesis methods can reduce environmental impact by 60-80% compared to traditional approaches [55].

Toxicity Mitigation Strategies

The reduction of toxicity in benzamide synthesis requires comprehensive strategies addressing both process chemicals and final products [56] [57]. Traditional synthesis methods utilize highly toxic reagents including thionyl chloride, which poses significant health risks through inhalation and skin contact [58].

The development of safer alternatives focuses on replacing toxic reagents with benign substitutes while maintaining synthetic efficiency [59]. Solid-supported reagents offer advantages in terms of handling safety and waste reduction, as they can be easily separated and potentially recycled [60].

Computational toxicology approaches utilize in silico modeling to predict the toxicity of synthetic intermediates and products, enabling the design of safer synthetic pathways [61]. QSAR (Quantitative Structure-Activity Relationship) models provide valuable insights into the relationship between molecular structure and toxicity, guiding the selection of safer reagents and reaction conditions .

The implementation of closed-loop systems minimizes worker exposure to toxic substances while enabling efficient recovery and recycling of solvents and catalysts [63]. Continuous flow synthesis methods offer additional safety advantages through reduced inventory of hazardous materials and improved process control [64].

Scale-up and Industrial Production

Process Engineering Challenges

The transition from laboratory-scale synthesis to industrial production of 2-(4-Fluorobenzoyl)benzamide presents numerous engineering challenges that require careful consideration of heat transfer, mass transfer, and reaction kinetics [65] [66]. The scale-up process must address fundamental differences in mixing efficiency, temperature control, and reaction homogeneity that become increasingly problematic with reactor size [67].

Heat transfer limitations represent a primary concern in large-scale reactors, as the surface-to-volume ratio decreases with increasing reactor size [68]. This phenomenon is particularly critical for exothermic reactions, where inadequate heat removal can lead to temperature excursions and unwanted side reactions [69]. The implementation of enhanced heat exchange systems, including helical coils and jacket cooling, becomes essential for maintaining isothermal conditions [70].

| Factor | Laboratory Scale | Pilot Scale | Industrial Scale | Mitigation Strategy |

|---|---|---|---|---|

| Heat Transfer | Excellent | Good | Challenging | Enhanced mixing |

| Mass Transfer | Good | Moderate | Challenging | Improved reactors |

| Reaction Control | Precise | Manageable | Complex | Process monitoring |

| Equipment Corrosion | Minimal | Moderate | Significant | Material selection |

| Safety Considerations | Controlled | Manageable | Critical | Safety protocols |

| Economic Viability | Cost-effective | Moderate | Variable | Process optimization |

Mass transfer limitations become increasingly significant in large-scale operations, particularly for heterogeneous reactions involving solid catalysts or gas-liquid interfaces [71]. The design of efficient mixing systems requires careful consideration of impeller type, speed, and positioning to ensure adequate contact between reactants [72].

The corrosive nature of many reagents used in benzamide synthesis necessitates specialized materials of construction for large-scale equipment. Hastelloy, Inconel, and specialized polymer linings are commonly employed to prevent equipment degradation and contamination [73]. The selection of appropriate materials requires consideration of temperature, pressure, and chemical compatibility [74].

Economic Efficiency Analysis

The economic viability of industrial-scale 2-(4-Fluorobenzoyl)benzamide production depends on multiple factors including raw material costs, energy consumption, labor requirements, and capital equipment investments [75] [76]. A comprehensive economic analysis must consider both direct manufacturing costs and indirect factors such as regulatory compliance and waste disposal [77].

Raw material costs typically represent 40-60% of total production costs, making supplier selection and procurement strategies critical for economic success [78]. The volatility of specialty chemical prices, particularly for fluorinated compounds, requires careful consideration of supply chain resilience and potential alternative sourcing strategies [79].

Energy consumption analysis reveals significant differences between synthesis methods, with traditional approaches requiring substantially higher energy inputs for heating, cooling, and solvent recovery [80]. Green synthesis methods often demonstrate superior energy efficiency, with payback periods typically ranging from 2-5 years for capital investments in improved technology [81].

The implementation of continuous manufacturing processes can provide significant economic advantages through reduced labor costs, improved product quality, and enhanced process efficiency [82]. However, the capital investment requirements for continuous processing equipment may limit adoption for smaller-scale operations [83].